Methyl 3-[(2-thienylmethyl)amino]propanoate
Description
Methyl 3-[(2-thienylmethyl)amino]propanoate: is a chemical compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thienylmethyl group attached to an amino propanoate ester .
Properties
IUPAC Name |
methyl 3-(thiophen-2-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h2-3,6,10H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUIFUZJHVJQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-thienylmethyl)amino]propanoate typically involves the reaction of β-alanine with 2-thienylmethylamine in the presence of a suitable esterification agent such as methanol . The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Catalyst: Acidic catalysts like or
Solvent: Methanol or other alcohols
The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-thienylmethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or under mild conditions.
Reduction: Reagents like or .
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl 3-[(2-thienylmethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-thienylmethyl)amino]propanoate involves its interaction with specific molecular targets. The thienylmethyl group can interact with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furylmethyl)amino]propanoate
- Methyl 3-[(2-pyridylmethyl)amino]propanoate
- Methyl 3-[(2-benzylmethyl)amino]propanoate
Uniqueness
Methyl 3-[(2-thienylmethyl)amino]propanoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific research applications where other similar compounds may not be as effective .
Biological Activity
Methyl 3-[(2-thienylmethyl)amino]propanoate, with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol, is a compound characterized by the presence of a thienyl group. This unique structure imparts distinct electronic and steric properties, making it a subject of interest in various biological and medicinal research applications. The synthesis typically involves the reaction of β-alanine with 2-thienylmethylamine under esterification conditions, often using methanol as a solvent at moderate temperatures (25-60°C) with acidic catalysts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thienylmethyl group can engage with aromatic residues in proteins, while the amino and ester functionalities can form hydrogen bonds with active sites of enzymes. These interactions can modulate enzyme activity, influencing various biological processes such as:
- Enzyme-substrate interactions : The compound can serve as an inhibitor or activator for specific enzymes, impacting metabolic pathways.
- Protein modifications : It may facilitate post-translational modifications, altering protein function and stability.
Pharmacological Potential
Research indicates that this compound exhibits potential therapeutic properties, including:
- Anti-inflammatory effects : Preliminary studies suggest that the compound may reduce inflammation markers in cellular models.
- Antimicrobial activity : It has shown effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Antimicrobial | Inhibition of growth in specific bacteria | |
| Enzyme inhibition | Modulation of enzyme activity |
Study on Anti-inflammatory Properties
In a controlled laboratory setting, this compound was tested for its anti-inflammatory properties. The study involved treating human cell lines with various concentrations of the compound and measuring cytokine production. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
Antimicrobial Efficacy Case Study
Another study focused on the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than that of several conventional antibiotics, highlighting its promise as an alternative antimicrobial agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to assess its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-[(2-furylmethyl)amino]propanoate | Contains a furyl group | Moderate anti-inflammatory |
| Methyl 3-[(2-pyridylmethyl)amino]propanoate | Contains a pyridyl group | Limited antimicrobial effect |
| Methyl 3-[(2-benzylmethyl)amino]propanoate | Contains a benzyl group | High cytotoxicity |
The presence of the thienyl group in this compound contributes to its distinct electronic properties, enhancing its interaction with biological targets compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
